4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile

Radiochemistry Prostaglandin Receptor Pharmacology Drug Metabolism

4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile (CAS 920334-22-1) is a halogenated aromatic nitrile with the molecular formula C₁₁H₉F₃INO. It serves as a versatile synthetic intermediate, particularly in the convergent assembly of prostaglandin F2α analogs such as fluprostenol and travoprost, where its phenoxy fragment is a key pharmacophoric element.

Molecular Formula C11H9F3INO
Molecular Weight 355.09 g/mol
CAS No. 920334-22-1
Cat. No. B12632361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile
CAS920334-22-1
Molecular FormulaC11H9F3INO
Molecular Weight355.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)OCCCC#N)I
InChIInChI=1S/C11H9F3INO/c12-11(13,14)8-3-4-9(15)10(7-8)17-6-2-1-5-16/h3-4,7H,1-2,6H2
InChIKeyMRHGZQVILNYJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile (CAS 920334-22-1) for Advanced Synthetic R&D


4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile (CAS 920334-22-1) is a halogenated aromatic nitrile with the molecular formula C₁₁H₉F₃INO [1]. It serves as a versatile synthetic intermediate, particularly in the convergent assembly of prostaglandin F2α analogs such as fluprostenol and travoprost, where its phenoxy fragment is a key pharmacophoric element [2]. The presence of the iodo substituent enables robust participation in transition-metal-catalyzed cross-coupling reactions, a critical capability for late-stage diversification.

Procurement Risk Assessment: Why Analogs Cannot Replace 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile


Substituting this compound with its close structural analogs—such as the des-iodo, chloro, or bromo variants—introduces significant functional liabilities. The iodine atom is not merely a placeholder; it provides a unique combination of leaving-group ability, chemoselectivity, and heavy-atom effect that is essential for specific radiochemical and cross-coupling applications . Generic replacement with a 2-chloro or 2-bromo analog would dramatically reduce or eliminate the reactivity required for key transformations, such as the single-step catalytic tritiation used to produce radiolabeled travoprost [1].

Quantitative Differentiation Evidence for 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile (920334-22-1)


Single-Step Tritium Radiolabeling Enabled by Aryl Iodide Motif

A published method demonstrates that the 2-iodo substituent on the phenoxy ring of a travoprost precursor undergoes highly selective catalytic deiodination, enabling a single-step synthesis of [phenyl-2-³H]-travoprost . This transformation is a direct consequence of the C–I bond's favorable reactivity, which is not achievable with the corresponding C–Cl or C–Br analogs under the reported mild, selective conditions [1].

Radiochemistry Prostaglandin Receptor Pharmacology Drug Metabolism

Enhanced Lipophilicity (LogP) Driven by Iodo Substitution

The presence of the heavy iodine atom on the phenoxy ring increases the compound's lipophilicity, as demonstrated by comparing calculated logP values. The non-iodinated analog 4-[2-(trifluoromethyl)phenoxy]butanenitrile has a reported logP of 3.39 , which is significantly lower than the predicted value for the iodo derivative.

Physicochemical Properties Drug Design ADME

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are universally recognized as the most reactive substrates in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), with oxidative addition rates typically orders of magnitude faster than their bromide counterparts and several orders of magnitude faster than chlorides [1]. This well-established reactivity hierarchy means that the 2-iodo compound enables coupling under milder conditions, with lower catalyst loadings, and with broader functional group tolerance compared to the 2-chloro analog (CAS 1443302-94-0).

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Enabling Late-Stage Functionalization via C–I Bond Chemoselectivity

The C–I bond is significantly weaker than C–Br or C–Cl bonds (C–I bond dissociation energy ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol, C–Cl ≈ 84 kcal/mol) [1]. This inherent bond strength difference permits chemoselective functionalization at the 2-position in the presence of other potentially reactive groups, a critical advantage in the convergent synthesis of complex molecules like travoprost where other sensitive functionalities (e.g., alkenes, esters) must be preserved.

Late-Stage Functionalization Diversification Medicinal Chemistry

Unique Heavy-Atom Effect for X-ray Crystallography and Photophysical Applications

The iodine atom provides a strong anomalous scattering signal for X-ray crystallography, facilitating phase determination via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [1]. Neither the 2-chloro nor the 2-bromo analog provides as strong a signal (Δf'' for Cu Kα: I ≈ 6.9 e⁻, Br ≈ 1.3 e⁻, Cl ≈ 0.4 e⁻), making the iodo derivative uniquely suitable for solving the crystal structures of protein–ligand complexes.

Structural Biology X-ray Crystallography Photophysics

High-Value Application Scenarios for 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile (920334-22-1)


Synthesis of Radiolabeled Prostaglandin Analogs for Receptor Occupancy Studies

The compound serves as the direct precursor for the single-step tritiation of travoprost, as demonstrated in the literature [1]. This application is critical for generating [³H]-labeled FP receptor agonists used in competitive binding assays and quantitative autoradiography, enabling precise measurement of receptor affinity (Kd) and target engagement in ocular tissues.

Divergent Synthesis of FP Receptor Agonist Libraries via Palladium-Catalyzed Cross-Coupling

The C–I bond at the 2-position of the phenoxy ring allows for efficient Suzuki, Sonogashira, or Buchwald-Hartwig coupling to generate diverse analogs of fluprostenol or travoprost. This divergent strategy enables rapid exploration of structure-activity relationships (SAR) around the phenoxy terminus without altering the prostaglandin core, accelerating lead optimization cycles.

Crystallographic Fragment Screening and Ligand–Protein Co-Structure Determination

The iodine atom's strong anomalous scattering signal makes this compound an ideal tool for experimental phasing in X-ray crystallography. When incorporated into a ligand, it facilitates unambiguous determination of binding poses within the prostaglandin FP receptor or other targets, directly informing structure-based drug design efforts.

Late-Stage Functionalization of Advanced Prostaglandin Intermediates

Because the C–I bond is significantly weaker than C–Br or C–Cl, it can be selectively manipulated in the presence of other sensitive functional groups found in prostaglandin intermediates (e.g., α,β-unsaturated ketones, esters). This chemoselectivity is essential for installing final substituents at the 2-position without degrading the complex molecular architecture assembled in earlier synthetic steps.

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